molecular formula C9H6N2OS B1296857 [1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one CAS No. 3042-01-1

[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B1296857
CAS RN: 3042-01-1
M. Wt: 190.22 g/mol
InChI Key: CFXICROPFOOZFI-UHFFFAOYSA-N
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Description

“[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one” is a chemical compound that has been studied for its potential applications in various fields . It is a part of the benzimidazole family, which is known for its diverse therapeutic applications .


Synthesis Analysis

The synthesis of “[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one” involves the use of 2-mercaptobenzimidazoles in the synthesis of several thiazolo[3,2-a]benzimidazole derivatives by annulations of thiazole ring to a benzimidazole moiety . An optimized method for the synthesis of new 2-substituted-thiazolo[2,3-a]benzimidazole-3(2H)-ones was developed which enabled the target compounds to be obtained in relative good yields through one pot process .


Molecular Structure Analysis

The molecular structure of “[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one” has been characterized by Infra Red, 1H-NMR, 13C-NMR, and Mass spectroscopy . The molecular structures were confirmed by X-ray single crystallography in different space groups .


Chemical Reactions Analysis

The chemical reactions involving “[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one” include alkylation, aralkylation, and bromoalkylation, which subsequently underwent intramolecular cyclisation to give the fused tricyclic ring 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole .


Physical And Chemical Properties Analysis

“[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one” appears as a pale yellow crystalline powder with a molecular formula of C11H6N4OS. It has a molecular weight of 242.25 g/mol and a melting point of 350-351°C. It is soluble in water, ethanol, and acetonitrile.

Scientific Research Applications

Antimicrobial Activities

[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one and its derivatives have been explored for their antimicrobial properties. Rida et al. (1986) synthesized various derivatives of this compound and tested them for antimicrobial activity, highlighting the potential use of these compounds in fighting bacterial infections (Rida et al., 1986).

Synthesis of Novel Scaffolds

The compound has been used in the synthesis of novel chemical scaffolds. Keivanloo et al. (2018) demonstrated a one-pot synthetic approach to create a thiazolo[3,2-a]benzimidazole-linked quinazoline scaffold, which could be significant in developing new chemical entities for various applications (Keivanloo et al., 2018).

Access to Functionalized Benzimidazolones

Andreoli et al. (2015) reported the synthesis of functionalized benzimidazolones via a ring-opening of thiazolo[3,2-a]benzimidazolium, which could lead to the creation of compounds with potential pharmaceutical applications (Andreoli et al., 2015).

Antioxidant Properties

Dianov (2007) synthesized 3-amino-derivatives of thiazolobenzimidazole and tested them for antioxidant properties, showing their potential in oxidative stress-related applications (Dianov, 2007).

Antitumor Activity

Chimirri et al. (2001) synthesized a series of thiazolo[3,4-a]benzimidazoles and evaluated them for antitumor activity, indicating their potential in cancer therapy (Chimirri et al., 2001).

Future Directions

The future directions for the study of “[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one” include further investigation of its biological activities, particularly its potential as a cytostatic agent . There is also interest in further exploring its synthesis and chemical transformations .

properties

IUPAC Name

[1,3]thiazolo[3,2-a]benzimidazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c12-8-5-13-9-10-6-3-1-2-4-7(6)11(8)9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXICROPFOOZFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N2C3=CC=CC=C3N=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284120
Record name [1,3]Thiazolo[3,2-a]benzimidazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

CAS RN

3042-01-1
Record name 3042-01-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35794
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,3]Thiazolo[3,2-a]benzimidazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
AT Mavrova, KK Anichina, DI Vuchev, JA Tsenov… - Bioorganic & medicinal …, 2005 - Elsevier
Some new thiazolo[3,2-a]benzimidazolone derivatives were synthesized using two methods. The structures of the synthesized compounds were proved by means of IR, 1 H NMR and …
Number of citations: 100 www.sciencedirect.com
AT Mavrova, D Wesselinova… - Journal of Chemical …, 2016 - journal.uctm.edu
An optimized method for the synthesis of new 2-substituted-thiazolo [2, 3-a] benzimidazole-3 (2H)-ones was developed which enabled the target compounds to be obtained in relative …
Number of citations: 8 journal.uctm.edu
AT Mavrova, D Yancheva, N Anastassova… - Bioorganic & medicinal …, 2015 - Elsevier
Two groups of benzimidazole derivatives were synthesized using as precursors 5(6)-substituted 2-mercapto-benzimidazol-thiols and their antioxidant activity was investigated using TBA…
Number of citations: 95 www.sciencedirect.com
K Anichina, A Mavrova, D Yancheva, J Tsenov… - Journal of Molecular …, 2017 - Elsevier
The morphology of the crystal structure of some antitrichinellosis active benzimidazole derivatives including (1H-benzimidazol-2-ylthio)acetic acids, [1,3]thiazolo[3,2-a]benzimidazol-3(…
Number of citations: 8 www.sciencedirect.com
MSH Sheibani - Arkivoc, 2013 - academia.edu
A group of heterocyclic compounds of condensed [1, 3] thiazole with benzimidazole or triazole derivatives were obtained by the regioselective reactions of the 2, 2-dicyanooxiranes with …
Number of citations: 7 www.academia.edu
AT Mavrova, KK Anichina, DI Vuchev, JA Tsenov… - European journal of …, 2006 - Elsevier
Piperazine derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids were synthesized by using two methods and studied for antihelminthic activity. The antiparasitic …
Number of citations: 174 www.sciencedirect.com
K Anichina, A Mavrova, D Vuchev… - World …, 2016 - cyberleninka.ru
Novel derivatives of 1H-benzimidazole which combine into a single molecule two pharmacophores - the benzimidazole and piperazine rings possessing antihelmintic activity have …
Number of citations: 1 cyberleninka.ru
LV Ganji, PN Agrawal - Indian Journal of Pharmaceutical …, 2020 - search.ebscohost.com
Benzimidazole-2-thione derivatives are known to possess broad spectrum of biological activities, and the most prominent being the antiinflammatory activity. The synthesis of these …
Number of citations: 6 search.ebscohost.com
VM Goud, N Sreenivasulu, AS Rao… - Der Pharma …, 2011 - researchgate.net
The present work is carried out for the synthesis of benzimidazole derivatives with well established procedures. A new series of benzimidazole derivatives were synthesized and the …
Number of citations: 19 www.researchgate.net
J Hu, Y Wang, X Wei, X Wu, G Chen, G Cao… - European journal of …, 2013 - Elsevier
The modulation of pro-inflammatory cytokines provides a target for controlling inflammatory diseases and attracts much attention in current anti-inflammatory drug development. Here, …
Number of citations: 86 www.sciencedirect.com

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